![molecular formula C13H17N3O3 B11780394 Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des pyrazolo[1,5-a]pyrimidines. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé de pyrazole avec un aldéhyde ou une cétone approprié, suivie d'une cyclisation avec un dérivé d'urée. La réaction est généralement effectuée en présence d'un acide ou d'une base forte pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour convertir les groupes cétone en alcools ou pour réduire d'autres groupes fonctionnels.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour remplacer des atomes ou des groupes spécifiques par d'autres.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution: Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une grande variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle présente plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine: Il est exploré comme candidat médicament potentiel pour diverses maladies en raison de sa structure chimique unique et de ses activités biologiques.
Mécanisme d'action
Le mécanisme d'action du 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques. Par exemple, il peut inhiber l'activité des kinases ou d'autres protéines de signalisation, modulant ainsi les processus cellulaires tels que la prolifération, l'apoptose et l'inflammation .
Mécanisme D'action
The mechanism of action of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Le 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que:
Pyrazolo[1,5-a]pyrimidines: Ces composés partagent une structure de base similaire, mais peuvent avoir des substituants différents, ce qui conduit à des variations dans leurs activités biologiques.
Hybrides triazole-pyrimidine:
Imidazo[1,5-a]pyrimidines: Ces composés sont des analogues structuraux avec des activités biologiques similaires mais des propriétés chimiques différentes.
L'unicité du 7-(tert-Butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate d'éthyle réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres composés apparentés.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17) |
Clé InChI |
PKSHJDXWHTZKSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




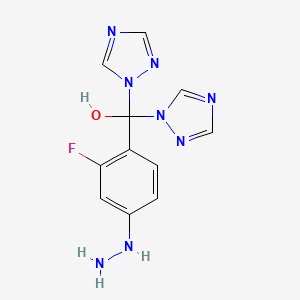
![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
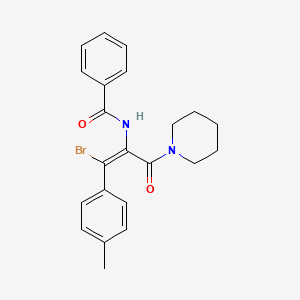
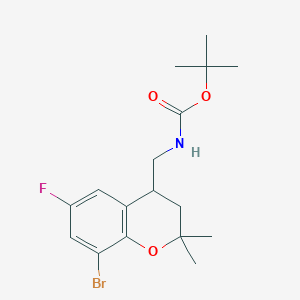
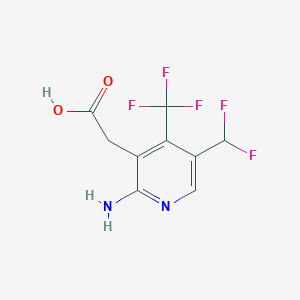

![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)
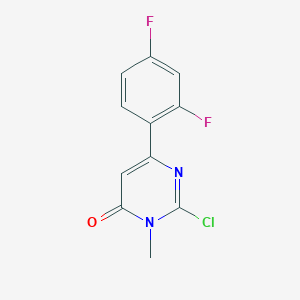
![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
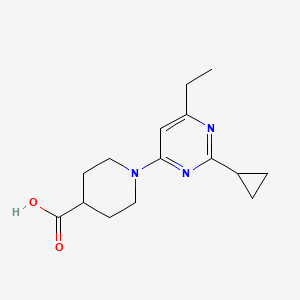

![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)
